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An In-depth Technical Guide to Acid Violet 49
Staining
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, quantitative data, and

experimental protocols associated with Acid Violet 49, a dye commonly known in biochemical

contexts as Coomassie Brilliant Blue. It is intended to serve as a technical resource for

professionals in research and drug development.

Core Principles of Staining
Acid Violet 49, widely recognized in laboratory settings as Coomassie Brilliant Blue R-250, is

an anionic triphenylmethane dye used extensively for the visualization and quantification of

proteins.[1][2] Its staining mechanism is based on a non-covalent, electrostatic interaction with

proteins, primarily with basic amino acid residues such as arginine, lysine, and histidine.[3][4]

[5]

Under acidic conditions, the dye donates a proton to the basic groups of the protein, inducing a

conformational change in the dye molecule. This binding event causes a color shift; the dye in

its unbound, cationic state is reddish-brown (with a maximum absorbance around 465 nm),

while the protein-bound, anionic form is a stable, brilliant blue (with a maximum absorbance
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around 595 nm).[3][4] The intensity of the blue color is directly proportional to the amount of

protein present, which forms the basis for quantitative protein assays like the Bradford assay.[4]

In gel staining, the process involves three key stages:

Fixation: An acidic alcohol solution is used to precipitate proteins within the gel matrix,

preventing their diffusion out of the gel.[6]

Staining: The gel is incubated in a solution containing the dye, allowing it to bind to the fixed

proteins.[1][7]

Destaining: A similar acidic alcohol solution, without the dye, is used to remove unbound dye

from the gel background, revealing the blue protein bands against a clear background.[1][7]

Quantitative Data and Specifications
The following table summarizes key quantitative and technical information for Acid Violet 49
(Coomassie Brilliant Blue R-250).

Property Value References

Synonyms
Coomassie Brilliant Blue R-

250, Acid Blue 83, C.I. 42660
[2][8][9]

CAS Number 1694-09-3 [10][11][12]

Molecular Formula C₃₉H₄₀N₃NaO₆S₂ [10][11][13]

Molecular Weight 733.87 g/mol [11][12][13]

Appearance Violet or Bluish-Brown Powder [10][12]

Absorbance Max (Unbound) ~465 nm (Reddish-Brown) [3]

Absorbance Max (Protein-

Bound)
~595 nm (Blue) [3]

Detection Limit (Gels) 0.1 - 0.5 µg per band [5]

Experimental Protocols
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Below are detailed methodologies for the common application of staining proteins in

polyacrylamide gels.

This protocol is a widely used method for the sensitive detection of protein bands following

SDS-PAGE.

A. Reagents and Solutions

Fixative/Destain Solution:

Methanol: 30-40%

Glacial Acetic Acid: 10%

Deionized Water: 50-60%

To prepare 1 L: Combine 400 mL methanol, 100 mL glacial acetic acid, and 500 mL

deionized water.[1][5][6]

Staining Solution (0.1% w/v):

Coomassie Brilliant Blue R-250: 1 g

Methanol: 400 mL

Glacial Acetic Acid: 100 mL

Deionized Water: 500 mL

Procedure: Dissolve 1 g of CBB R-250 powder in 400 mL of methanol. Add 500 mL of

deionized water and 100 mL of glacial acetic acid. Stir until fully dissolved and filter

through Whatman No. 1 paper to remove any particulates.[6][7]

B. Staining Procedure

Post-Electrophoresis: After electrophoresis is complete, carefully remove the polyacrylamide

gel from the glass plates.
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Fixation: Place the gel in a clean staining tray and add enough Fixative Solution to fully

submerge it. Incubate for at least 30-60 minutes on a gentle shaker. This step removes SDS

and fixes the proteins.[1][14] For thicker gels, a longer fixation time may be necessary.

Staining: Decant the Fixative Solution. Add the Staining Solution, ensuring the gel is

completely covered. Incubate with gentle agitation for at least 2-3 hours at room

temperature.[1] For low-abundance proteins, staining can be performed overnight.

Destaining: Remove the Staining Solution (which can often be reused). Add fresh Destain

Solution and incubate with gentle agitation.[1]

Background Clearing: Replace the Destain Solution every 1-2 hours until the background of

the gel is clear and the protein bands are sharply defined. To accelerate destaining, a piece

of laboratory wipe or sponge can be placed in a corner of the tray to absorb free dye.[7]

Storage: Once sufficiently destained, the gel can be stored in a 5-7% acetic acid solution or

deionized water at 4°C.[14]

Mandatory Visualizations
The following diagrams illustrate the logical workflow of protein gel staining and the

fundamental principle of the dye-protein interaction.
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Protein Gel Staining Workflow

1. SDS-PAGE Separation

2. Gel Fixation
(Methanol/Acetic Acid)

 Transfer Gel

3. Staining
(Coomassie R-250 Solution)

 Incubate 30-60 min

4. Destaining
(Methanol/Acetic Acid)

 Incubate 2-3 hrs

5. Visualization & Analysis

 Repeat until clear

Click to download full resolution via product page

Caption: A typical experimental workflow for staining proteins in polyacrylamide gels.
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Principle of Dye-Protein Interaction

Unbound Dye
(Acidic Solution)

Stable Dye-Protein Complex
(Blue Color)
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Caption: The binding of Acid Violet 49 to proteins under acidic conditions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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